molecular formula C24H36ClN B13834872 1-(Dodecylbenzyl)pyridinium chloride CAS No. 30901-67-8

1-(Dodecylbenzyl)pyridinium chloride

Cat. No.: B13834872
CAS No.: 30901-67-8
M. Wt: 374.0 g/mol
InChI Key: MTFJOJGLMOTDPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dodecylbenzyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C24H36ClN. It is known for its surfactant properties and is widely used in various industrial and scientific applications. This compound is characterized by a pyridinium ring substituted with a dodecylbenzyl group, making it a cationic surfactant with significant antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylbenzyl)pyridinium chloride typically involves the quaternization of pyridine with dodecylbenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

Pyridine+Dodecylbenzyl chloride1-(Dodecylbenzyl)pyridinium chloride\text{Pyridine} + \text{Dodecylbenzyl chloride} \rightarrow \text{this compound} Pyridine+Dodecylbenzyl chloride→1-(Dodecylbenzyl)pyridinium chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Dodecylbenzyl)pyridinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridinium compounds .

Scientific Research Applications

1-(Dodecylbenzyl)pyridinium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The antimicrobial activity of 1-(Dodecylbenzyl)pyridinium chloride is primarily due to its ability to interact with and disrupt microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to that of other quaternary ammonium compounds .

Comparison with Similar Compounds

Uniqueness: 1-(Dodecylbenzyl)pyridinium chloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its combination of a dodecylbenzyl group with a pyridinium ring makes it particularly effective as a surfactant and antimicrobial agent .

Properties

CAS No.

30901-67-8

Molecular Formula

C24H36ClN

Molecular Weight

374.0 g/mol

IUPAC Name

1-(1-phenyltridecyl)pyridin-1-ium;chloride

InChI

InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-15-20-24(23-18-13-11-14-19-23)25-21-16-12-17-22-25;/h11-14,16-19,21-22,24H,2-10,15,20H2,1H3;1H/q+1;/p-1

InChI Key

MTFJOJGLMOTDPS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.